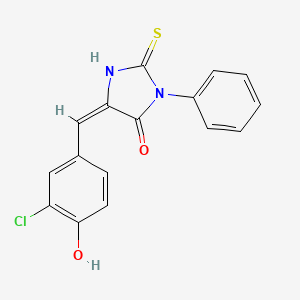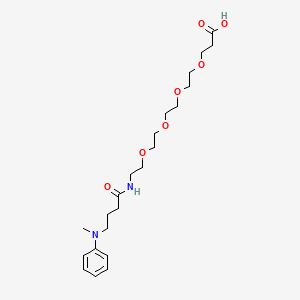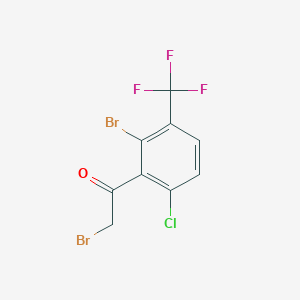
4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline is a synthetic organic compound that features a piperidine ring substituted with difluoromethyl groups and an aniline moiety with a methoxyethoxy substituent. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized and functionalized with difluoromethyl groups.
Aniline Derivative Synthesis: The aniline moiety can be prepared separately, often involving nitration followed by reduction.
Coupling Reaction: The final step would involve coupling the piperidine derivative with the aniline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: The methoxyethoxy group might be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products would depend on the specific reactions, but could include various substituted anilines, piperidines, and their derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Activity: Investigated for potential pharmacological activities, such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, altering their activity. The difluoromethyl groups could enhance binding affinity or selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)benzene
- 4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)phenol
Uniqueness
The unique combination of the difluoromethyl piperidine and methoxyethoxy aniline moieties might confer specific properties, such as enhanced stability, selectivity, or biological activity, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C14H20F2N2O2 |
|---|---|
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
4-(4,4-difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline |
InChI |
InChI=1S/C14H20F2N2O2/c1-19-8-9-20-13-10-11(17)2-3-12(13)18-6-4-14(15,16)5-7-18/h2-3,10H,4-9,17H2,1H3 |
Clave InChI |
WQVHYUORIQPCMQ-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=CC(=C1)N)N2CCC(CC2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722333.png)
![Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13722336.png)
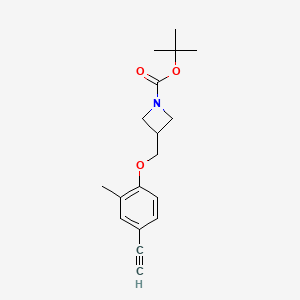
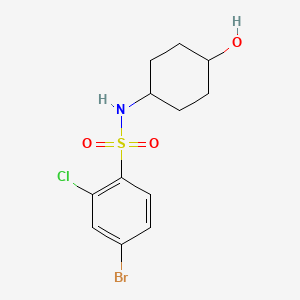
![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)


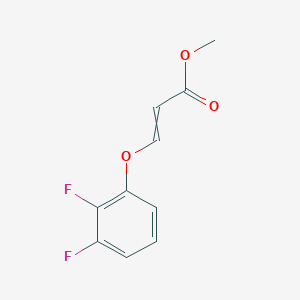
![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)
